1,4-二苯甲酰苯

概述

描述

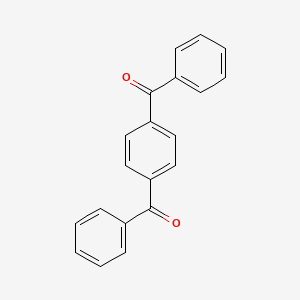

1,4-Dibenzoylbenzene is a compound that can be synthesized through various chemical reactions involving benzene derivatives. It is characterized by the presence of two benzoyl groups attached to a benzene ring at the 1 and 4 positions. This compound is of interest due to its potential applications in materials science and organic synthesis.

Synthesis Analysis

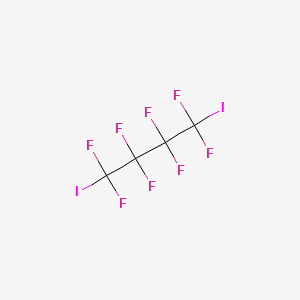

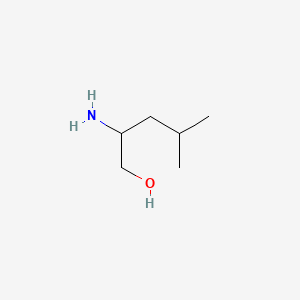

The synthesis of related compounds provides insight into potential methods for creating 1,4-Dibenzoylbenzene. For instance, 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was synthesized by treating a chloromercurio precursor with methylmagnesium chloride, suggesting that organometallic intermediates could be used in the synthesis of dibenzoylbenzene derivatives . Additionally, the synthesis of 2,5-dibenzoyl-1,4-diiodobenzene from 2,5-dibenzoyl-1,4-phenylenediamine through diazotization and iodination indicates that similar strategies could be applied to synthesize 1,4-Dibenzoylbenzene .

Molecular Structure Analysis

The molecular structure of compounds similar to 1,4-Dibenzoylbenzene has been elucidated using various spectroscopic methods and X-ray crystallography. For example, the structure of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was confirmed by 19F NMR spectroscopy and X-ray crystallography, which revealed large bond angles around the phosphorus atoms . Similarly, the crystal structure of 2,5-dibenzoyl-1,4-diiodobenzene was determined, providing valuable information about the arrangement of substituents on the benzene ring .

Chemical Reactions Analysis

The reactivity of benzene derivatives can shed light on the chemical reactions involving 1,4-Dibenzoylbenzene. For instance, 1,4-dihydrobenzene reacts with bromine to form addition products, suggesting that 1,4-Dibenzoylbenzene could also undergo electrophilic aromatic substitution reactions with halogens . Moreover, the electrooxidative/Michael-type sequential reactions of dihydroxybenzenes with nucleophiles to form polyfunctional tetrazolic thioethers indicate that 1,4-Dibenzoylbenzene might participate in similar nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-Dibenzoylbenzene can be inferred from related compounds. For example, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene were investigated through electrochemical measurements, which could be relevant for understanding the redox behavior of 1,4-Dibenzoylbenzene . The crystal packing and intermolecular interactions observed in the crystal structures of related compounds, such as the hydrogen bonding in 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, provide insights into the solid-state properties of 1,4-Dibenzoylbenzene .

科学研究应用

磷光材料

1,4-二苯甲酰苯已用于组装有机磷光共晶。在一项研究中,它与咔唑结合,通过自旋轨道耦合增强磷光。该应用对于开发磷光纳米或微材料具有指导意义 (Gao et al., 2012).

聚合物膜开发

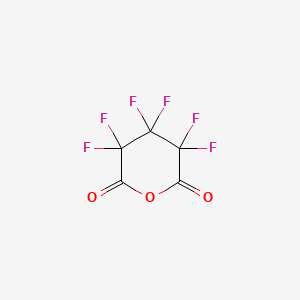

研究表明 1,4-二苯甲酰苯可用于合成磺化聚苯膜。这些含有多元苯环的膜在质子交换膜燃料电池中具有潜在应用。聚合物的结构和性质(如离子交换容量和质子电导率)得到了彻底的研究 (Jang et al., 2016).

化学反应和合成

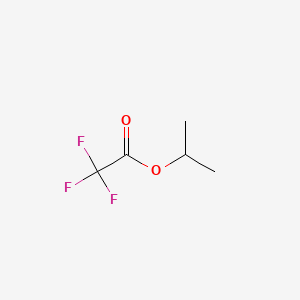

1,4-二苯甲酰苯在各种化学合成和反应中也是不可或缺的。例如,它已用于通过电氧化/迈克尔型顺序反应制备多功能四唑硫醚 (Khodaei et al., 2008)。此外,还探讨了它与二氧化硫的反应,产生了 1,4-双[α-磺基苄基]苯等产物 (Nagai et al., 1968)。

作用机制

Target of Action

This compound is a derivative of benzophenone , and it’s known that benzophenone and its derivatives can undergo various photoreactions . .

Mode of Action

It’s known that benzophenone and its derivatives, including 1,4-Dibenzoylbenzene, can undergo protonation of their triplet state, initiating the formation of ketyl radicals and other selective photoreactions . These reactions have been investigated using nanosecond time-resolved resonance Raman spectroscopy .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.74 (iLOGP), indicating its potential for bioavailability .

Result of Action

Given its ability to form ketyl radicals, it may induce oxidative stress and related cellular responses

Action Environment

Factors such as pH, temperature, and light exposure could potentially influence its stability and activity, given its photoreactive nature .

属性

IUPAC Name |

(4-benzoylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-19(15-7-3-1-4-8-15)17-11-13-18(14-12-17)20(22)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPENBPVOAXERED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184245 | |

| Record name | 1,4-Dibenzoylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dibenzoylbenzene | |

CAS RN |

3016-97-5 | |

| Record name | 1,4-Dibenzoylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3016-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibenzoylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003016975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibenzoylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibenzoylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

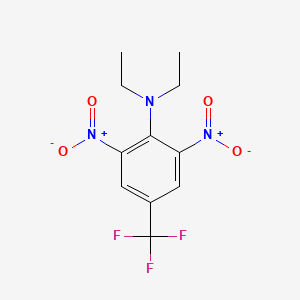

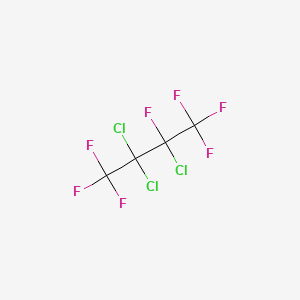

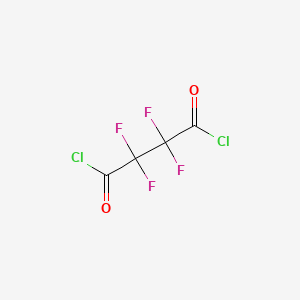

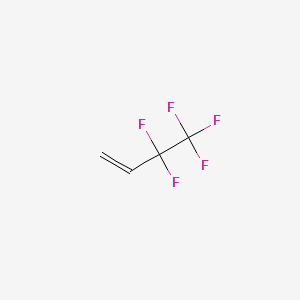

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the protonation of aromatic ketones like benzophenone and its derivatives, including 1,4-dibenzoylbenzene, influence their photochemical reactivity in acidic solutions?

A1: Protonation of aromatic ketones like benzophenone and its derivatives, including 1,4-dibenzoylbenzene, plays a crucial role in dictating their photochemical behavior in acidic solutions. Research using nanosecond time-resolved resonance Raman spectroscopy (ns-TR3) suggests that the protonation of the triplet excited state of these ketones facilitates various photochemical reactions [, ]. For instance, in acidic aqueous solutions, protonation can lead to photohydration reactions in benzophenone, a photoredox reaction in 3-(hydroxymethyl)benzophenone, and a decarboxylation reaction in ketoprofen following an excited-state intramolecular proton transfer (ESIPT) [, ]. While the specific impact on 1,4-dibenzoylbenzene isn't detailed in the provided research, it highlights the importance of protonation in modulating the reactivity of this class of compounds.

Q2: Can 1,4-dibenzoylbenzene undergo palladium-catalyzed cyclization reactions?

A2: Yes, 1,4-dibenzoylbenzene can undergo palladium-catalyzed cyclization reactions. Research has demonstrated that treating 1,4-dibenzoylbenzene with palladium acetate (Pd(OAc)2) in acetic acid results in a double cyclization reaction []. This reaction yields indeno[3,2-b]fluorene-6,12-dione as the final product. This example showcases the potential of using palladium catalysis to construct complex polycyclic aromatic structures from simpler starting materials like 1,4-dibenzoylbenzene.

Q3: What is the role of time-resolved resonance Raman spectroscopy in understanding the photochemistry of 1,4-dibenzoylbenzene?

A3: Time-resolved resonance Raman spectroscopy (TR3) is a powerful tool for studying short-lived intermediates formed during photochemical reactions, including those involving 1,4-dibenzoylbenzene. This technique provides vibrational spectroscopic information about these transient species, offering insights into their structure and dynamics. While the provided research doesn't specifically apply TR3 to 1,4-dibenzoylbenzene, it demonstrates its utility in elucidating the mechanism of ketyl radical formation in related benzophenone derivatives [, ]. Applying TR3 to 1,4-dibenzoylbenzene could provide valuable information about its excited-state behavior and potential reaction pathways under various conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Naphtho[1,8-bc]furan-2-one](/img/structure/B1294282.png)